Product packaging for 2-Iodo-5-methylpyridin-3-ol(Cat. No.:CAS No. 934329-35-8)

2-Iodo-5-methylpyridin-3-ol

Cat. No.: B3169047
CAS No.: 934329-35-8
M. Wt: 235.02 g/mol
InChI Key: BHZKPVYFTVDMRE-UHFFFAOYSA-N
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Description

2-Iodo-5-methylpyridin-3-ol is a high-purity chemical reagent designed for research and development applications. It belongs to the pyridine family of heterocyclic compounds, which are widely recognized as fundamental scaffolds in medicinal chemistry and material science . The molecular structure of this compound incorporates two key functional groups: an iodine atom and a hydroxyl group. The iodine atom at the 2-position makes it an excellent substrate for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, which are pivotal for constructing complex biaryl systems . The presence of the hydroxyl group at the 3-position offers a handle for further functionalization through alkylation, acylation, or etherification, enhancing its utility as a versatile synthetic intermediate. Pyridine derivatives are of significant interest in the development of active pharmaceutical ingredients (APIs) and agrochemicals . The specific substitution pattern on this pyridine ring makes it a promising building block for constructing molecules with potential biological activity. Researchers can leverage this compound in exploring new compounds for various applications, including as a precursor in synthesizing potential receptor antagonists or fungicidal agents, drawing parallels to the use of similar complex heterocycles in these fields . This product is intended for use in laboratory research only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, adhering to all relevant laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6INO B3169047 2-Iodo-5-methylpyridin-3-ol CAS No. 934329-35-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-iodo-5-methylpyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6INO/c1-4-2-5(9)6(7)8-3-4/h2-3,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHZKPVYFTVDMRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)I)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Iodo 5 Methylpyridin 3 Ol

Regioselective Iodination Approaches to Pyridin-3-ols

The direct introduction of an iodine atom onto the pyridine (B92270) ring, particularly in the presence of multiple directing groups, is a primary synthetic challenge. The synthesis of 2-Iodo-5-methylpyridin-3-ol via this approach would typically start from the precursor 5-methylpyridin-3-ol. The electronic nature of the pyridine ring, combined with the directing effects of the hydroxyl and methyl substituents, dictates the outcome of electrophilic iodination.

Direct Iodination Strategies and Reagent Selection

Direct iodination of electron-rich aromatic and heteroaromatic systems can be achieved using various electrophilic iodinating agents. For a substrate like 5-methylpyridin-3-ol, the hydroxyl group strongly activates the ring towards electrophilic substitution. Common reagents for such transformations include molecular iodine (I₂), N-Iodosuccinimide (NIS), and iodine monochloride (ICl).

Molecular iodine itself is a relatively weak electrophile and often requires an activating agent or oxidant to enhance its reactivity. researchgate.net Oxidants convert iodide anions, formed during the reaction, back into an electrophilic iodine species, improving atom economy. sciencemadness.org Common activators include nitric acid, peroxides, or silver salts. sciencemadness.orgnih.gov

N-Iodosuccinimide (NIS) is a widely used and convenient source of electrophilic iodine, often employed for the iodination of activated aromatic compounds. organic-chemistry.orgwikipedia.org It is generally milder than I₂/oxidant mixtures and reactions can often be performed under neutral or acidic catalytic conditions. organic-chemistry.orgsioc-journal.cn The use of a catalytic amount of a Brønsted acid like trifluoroacetic acid (TFA) can significantly enhance the rate and selectivity of iodination with NIS on electron-rich aromatics. organic-chemistry.org

Iodine monochloride (ICl) is a more potent electrophilic iodinating agent than molecular iodine due to the polarization of the I-Cl bond. It is highly effective but can sometimes lead to over-iodination or the incorporation of chlorine as a side reaction.

A summary of common iodination reagents and their general characteristics is presented below.

Reagent SystemGeneral CharacteristicsPotential for Side Reactions
I₂ / Oxidant (e.g., H₂O₂, HNO₃)Inexpensive, requires activation, can be highly effective.Oxidation of the substrate, nitration with HNO₃.
N-Iodosuccinimide (NIS)Mild, easy to handle solid, good for activated substrates.Generally clean, side reactions are minimal.
N-Iodosuccinimide (NIS) / Acid Catalyst (e.g., TFA)Increased reactivity for less activated substrates, can improve regioselectivity.Potential for acid-catalyzed side reactions.
Iodine Monochloride (ICl)Highly reactive, effective for de-activated rings.Risk of chlorination and di-iodination.
I₂ / Base (e.g., NaHCO₃)Used for phenols, generates hypoiodite (B1233010) species in situ.Can lead to different selectivity patterns (e.g., ortho-iodination).

Control of Regioselectivity in Pyridine Ring Functionalization

The primary challenge in the synthesis of this compound is achieving iodination specifically at the C-2 position. The regiochemical outcome of electrophilic substitution on the 5-methylpyridin-3-ol ring is governed by the combined directing effects of the substituents and the intrinsic reactivity of the pyridine ring.

The pyridine nitrogen deactivates the ring towards electrophilic attack, particularly at the ortho (C-2, C-6) and para (C-4) positions. quimicaorganica.org However, the hydroxyl group at C-3 is a powerful activating, ortho, para-directing group. It strongly directs incoming electrophiles to the C-2, C-4, and C-6 positions. The methyl group at C-5 is a weaker activating, ortho, para-director, favoring substitution at the C-4 and C-6 positions.

The directing influences on 5-methylpyridin-3-ol are as follows:

-OH group (at C-3): Strongly directs to C-2, C-4, C-6.

-CH₃ group (at C-5): Weakly directs to C-4, C-6.

Pyridine Nitrogen: Deactivates C-2, C-4, C-6.

The powerful activating effect of the hydroxyl group typically overrides the deactivating effect of the ring nitrogen. The positions ortho (C-2, C-4) and para (C-6) to the hydroxyl group are the most activated sites. The C-2 position is sterically unhindered. The C-4 position is activated by both the hydroxyl and methyl groups. The C-6 position is activated by both groups as well. Therefore, a mixture of 2-, 4-, and 6-iodo isomers is possible. However, in many electrophilic substitutions of pyridin-3-ols, substitution occurs preferentially at the C-2 position. The precise control to favor the 2-iodo isomer over the 4- and 6-iodo isomers often depends critically on the reaction conditions and the iodinating agent used. nih.gov

Optimization of Reaction Conditions for Iodination

To selectively synthesize this compound, careful optimization of reaction parameters is crucial. Key variables include the choice of solvent, temperature, and the specific iodinating reagent system.

For direct iodination of phenol-like substrates, polar aprotic solvents such as acetonitrile (B52724) (MeCN), dichloromethane (B109758) (DCM), or chloroform (B151607) (CHCl₃) are commonly used. The reaction temperature can be a critical factor in controlling regioselectivity; reactions are often run at room temperature or below to minimize the formation of undesired isomers.

A hypothetical optimization table for the iodination of 5-methylpyridin-3-ol is presented below, based on common conditions for similar substrates.

EntryIodinating Agent (equiv.)SolventTemperature (°C)Expected Major Product(s)
1I₂ (1.1) / NaHCO₃ (2.0)MeCN252-Iodo and/or 4-Iodo isomers
2NIS (1.1)DCM0 to 252-Iodo isomer, potentially with other isomers
3NIS (1.1) / TFA (0.1)DCM0Likely increased selectivity for 2-Iodo isomer
4ICl (1.0)CHCl₃-10 to 0High conversion, potential mixture of isomers

Palladium-Catalyzed Synthetic Routes

Modern synthetic chemistry offers powerful palladium-catalyzed C-H activation and cross-coupling reactions as an alternative to classical electrophilic substitution. These methods can offer superior regioselectivity, often guided by a directing group on the substrate.

Precursor Synthesis for Palladium-Catalyzed Transformations

While direct C-H iodination of 5-methylpyridin-3-ol itself could be envisioned, palladium-catalyzed methods often rely on precursors containing a directing group to ensure high regioselectivity. For ortho-C-H functionalization, a directing group is typically installed that can coordinate to the palladium catalyst, bringing it into close proximity with the target C-H bond.

A more direct palladium-catalyzed approach would involve the C-H iodination of a suitable precursor where the existing functionalities guide the reaction without a dedicated directing group. The synthesis of the key precursor, 5-methylpyridin-3-ol, can be accomplished through several routes, for instance, via diazotization of 3-amino-5-methylpyridine (B1272045) followed by hydrolysis, or from 5-methyl-3-pyridinesulfonic acid via alkali fusion. nih.gov

Mechanistic Considerations of Palladium-Mediated C-I Bond Formation

Palladium-catalyzed C-H iodination reactions typically proceed through a catalytic cycle involving a Pd(II) active species. nih.govresearchgate.net While a specific mechanism for this compound is not documented, a general mechanism for a directed C-H iodination can be proposed.

The catalytic cycle generally begins with the coordination of the palladium(II) catalyst to the substrate. In the context of a directed reaction, this involves chelation with the directing group. This is followed by a C-H activation step, often considered the rate-determining step, to form a cyclometalated Pd(II) intermediate. This palladacycle then reacts with an iodine source.

The iodinating agent, which can be molecular iodine (I₂) or a hypervalent iodine reagent like PhI(OAc)₂, oxidizes the palladacycle. This can proceed through a Pd(IV) intermediate. Subsequent reductive elimination from the Pd(IV) center forms the C-I bond and regenerates a Pd(II) species. The Pd(II) catalyst can then re-enter the catalytic cycle. In many protocols, additives are crucial. For example, when using I₂ as the oxidant, a salt like cesium acetate (B1210297) (CsOAc) may be used to scavenge the iodide byproduct, which can inhibit the catalyst. nih.gov

A simplified, proposed catalytic cycle for a generic Pd(II)-catalyzed C-H iodination is as follows:

C-H Activation: The Pd(II) catalyst reacts with the pyridine substrate, cleaving a C-H bond to form a five- or six-membered palladacycle intermediate.

Oxidation: The iodinating agent (e.g., I₂) oxidizes the Pd(II) palladacycle to a Pd(IV) species.

Reductive Elimination: The Pd(IV) intermediate undergoes reductive elimination to form the desired C-I bond and release the iodinated product.

Catalyst Regeneration: The resulting Pd(II) species is regenerated, allowing the cycle to continue.

This catalytic approach, while potentially more complex in terms of precursor synthesis, could offer a highly regioselective route to this compound, avoiding the formation of isomers often encountered in direct electrophilic iodination.

Copper-Mediated Synthesis of this compound

Copper-catalyzed reactions have become a powerful tool for the formation of carbon-halogen bonds, offering a more economical and often milder alternative to traditional palladium-catalyzed systems. The synthesis of this compound can be envisaged through a copper-mediated iodination of the 5-methylpyridin-3-ol precursor, leveraging C-H activation or related cross-coupling strategies.

Role of Copper Salts in Pyridine Derivatization

Copper salts are central to the functionalization of pyridine rings, playing multiple roles within the catalytic cycle. They can function as Lewis acids to activate the pyridine ring, enhancing its susceptibility to nucleophilic attack or facilitating electrophilic substitution. mdpi.comnih.gov The choice of copper salt and its oxidation state—typically Cu(I) or Cu(II)—can significantly influence reaction outcomes. rsc.org

In the context of iodination, a proposed mechanism often involves a Cu(II) species that undergoes transmetalation with a suitable reagent, followed by a disproportionation to a highly reactive Cu(III) intermediate. chemrxiv.orgacs.org This Cu(III) species can then undergo reductive elimination to form the desired C-I bond and a Cu(I) species, which is subsequently reoxidized to Cu(II) to complete the catalytic cycle. chemrxiv.orgacs.org Common copper sources like copper(II) oxide (CuO) can act as both a catalyst to generate the reactive iodonium (B1229267) ion and a base to neutralize the hydrogen iodide byproduct. organic-chemistry.org A variety of copper salts have been successfully employed in related pyridine functionalizations, each with slightly different reactivity profiles.

Table 1: Comparison of Copper Salts in a Representative C-N Coupling Reaction on a Halopyridine

Copper Salt Oxidation State Typical Role Relative Efficacy
CuI +1 Pre-catalyst, often forms active species in situ. Often highly effective, leading to high yields in shorter times.
CuBr₂ +2 Lewis acid, oxidant. Effective, may require longer reaction times than Cu(I) salts.
Cu₂O +1 Pre-catalyst. Good yields, generally slower than CuI.
CuO +2 Catalyst and acid scavenger. Effective, but can be slower than other salts.
Cu(OAc)₂ +2 Lewis acid, soluble pre-catalyst. Good yields, common in oxidative coupling.

This table is illustrative, based on findings from related amination reactions which provide insight into the relative performance of different copper salts in pyridine derivatization.

Ligand Effects in Copper-Catalyzed Reactions

Modern copper catalysis heavily relies on the use of ancillary ligands to modulate the metal center's reactivity, stability, and selectivity. Ligands are not mere spectators but are integral to the catalytic cycle. chemrxiv.org For pyridine functionalization, nitrogen-based ligands such as 1,10-phenanthroline (B135089) (phen) and its derivatives are frequently employed. rsc.org

The ligand's role is multifaceted. It can stabilize the copper catalyst, preventing decomposition or precipitation. rsc.org Mechanistic studies on related copper-catalyzed iododeboronation reactions reveal that ligands like phenanthroline are crucial for enabling key turnover events. acs.org They can facilitate the transmetalation step and are directly involved in the oxidative processes through cycles of ligand loss and gain. chemrxiv.orgacs.org The addition of a ligand like bipyridine can significantly enhance the catalytic activity of copper, triggering the reaction under milder conditions than would otherwise be possible. The choice of ligand can be the determining factor in achieving high yields and selectivity.

Table 2: Key Roles of Ligands in Copper-Catalyzed Pyridine Functionalization

Ligand Role Mechanistic Impact Reference
Stabilization Prevents catalyst agglomeration and deactivation. rsc.org
Solubilization Improves the solubility of the copper salt in organic solvents. General Principle
Reactivity Tuning Modifies the electronic properties of the copper center, affecting its redox potential. acs.org

| Facilitating Turnover | Enables key steps like transmetalation and reductive elimination. | chemrxiv.orgacs.org |

Atom-Economical and Sustainable Synthetic Protocols

The principles of green chemistry are increasingly guiding the development of new synthetic methods, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. organic-chemistry.orgchembam.com These principles are highly relevant to the synthesis of functionalized pyridines like this compound.

Application of Green Chemistry Principles in Synthesis

Atom economy is a core principle of green chemistry, focusing on maximizing the incorporation of all materials from the starting reagents into the final product. chembam.com Direct C-H functionalization is an inherently atom-economical approach as it avoids the need for pre-functionalized substrates, thus shortening synthesis sequences. organic-chemistry.org Other green strategies applicable to pyridine synthesis include:

Use of Safer Solvents: Replacing hazardous solvents with greener alternatives like water, ethanol, or even performing reactions under solvent-free conditions. nih.govresearchgate.net

Energy Efficiency: Employing alternative energy sources like microwave irradiation or ultrasound can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.netacs.orgrsc.org

Catalytic Reagents: Using catalytic amounts of reagents instead of stoichiometric ones minimizes waste. organic-chemistry.org This is a key advantage of the copper-mediated approach over many classical methods.

Solvent-Free and Catalyst-Recycling Approaches

Solvent-free synthesis, often performed by grinding solid reagents together (mechanochemistry), represents a significant step towards sustainable chemistry. semanticscholar.orgmdpi.com This approach eliminates solvent waste, can lead to shorter reaction times, and sometimes results in different reactivity or higher yields. semanticscholar.orgnih.gov For instance, the iodination of pyrimidine (B1678525) derivatives has been successfully achieved with high yields in 20-30 minutes using a solvent-free grinding method with iodine and silver nitrate. mdpi.comnih.gov

Another cornerstone of sustainable synthesis is the ability to recover and reuse the catalyst. chembam.com While homogeneous catalysts, like many copper-ligand complexes, can be difficult to separate from the reaction mixture, significant research has focused on developing heterogeneous or recyclable catalysts. These are often solid-supported catalysts or those designed for easy separation. rsc.org For example, nano-silver supported on graphitic carbon nitride has been shown to be a highly efficient and recyclable catalyst for the halogenation of terminal alkynes. mdpi.com A robust Zintl cluster catalyst has been used for pyridine reduction and could be recycled up to nine times with virtually no loss in performance. rsc.org The development of analogous recyclable copper catalysts for pyridine iodination is a key goal for creating a truly sustainable industrial process.

Table 3: Comparison of Conventional vs. Green Synthetic Approaches

Feature Conventional Approach Green Chemistry Approach
Reagents Often uses stoichiometric, hazardous reagents. Prefers catalytic amounts of safer reagents.
Solvents Typically uses volatile organic compounds (VOCs). Employs benign solvents (water, ethanol) or solvent-free conditions. mdpi.com
Energy Relies on prolonged heating with conventional methods. Utilizes energy-efficient methods like microwave or ultrasound. acs.org
Waste Generates significant waste streams (low atom economy). Designed for high atom economy and minimal waste. chembam.com

| Catalyst | Often single-use, homogeneous catalysts. | Focuses on developing recyclable, heterogeneous catalysts. rsc.org |

Process Chemistry Considerations and Scale-Up Methodologies

Translating a laboratory-scale synthesis to an industrial process introduces a new set of challenges that go beyond reaction yield. Process chemistry focuses on developing safe, reliable, cost-effective, and environmentally sound manufacturing processes.

For the synthesis of this compound, key scale-up considerations would include:

Cost of Goods (CoG): The price of starting materials, catalysts (especially if based on precious metals, though copper is advantageous here), ligands, and solvents is a critical factor. The efficiency and number of synthetic steps directly impact the final cost.

Process Safety: Exothermic reactions must be carefully controlled. The thermal stability of intermediates and the potential for runaway reactions need to be thoroughly assessed using techniques like reaction calorimetry.

Reaction Hardware: The transition from round-bottom flasks to large-scale reactors (kiloliters) requires optimization of mixing, heat transfer, and material addition rates. Continuous flow reactors are an increasingly attractive alternative to batch processing, offering better control over reaction parameters and improved safety. organic-chemistry.org

Work-up and Purification: Isolation of the final product must be efficient and scalable. Methods like column chromatography, which are common in the lab, are often impractical and expensive on an industrial scale. Crystallization, distillation, and extraction are preferred methods. The generation of waste during purification, measured by metrics like Process Mass Intensity (PMI), is a key concern for sustainability. scientificupdate.com

Regulatory Compliance: The entire process must adhere to strict regulatory standards (e.g., Good Manufacturing Practice - cGMP), ensuring product quality, purity, and consistency, especially for pharmaceutical applications. scientificupdate.com

The scalability of a protocol is a measure of its practical utility. While a lab procedure might achieve a high yield on a sub-millimolar scale, its true value is often demonstrated in its ability to be performed on a gram-scale or larger with comparable efficiency, as has been shown for related iodination reactions. rsc.org

Efficiency and Throughput in Large-Scale Synthesis

The efficiency and throughput of large-scale synthesis of this compound are critical considerations for its potential industrial applications. Key factors influencing these parameters include the choice of synthetic route, reaction conditions, and the technologies employed for reaction and purification.

Scalability of Iodination Reactions: The scalability of iodination reactions has been demonstrated for various heterocyclic compounds. For instance, a protocol for the iodination of 8-nitroquinoline (B147351) was successfully scaled up to produce 1.3 g of the iodinated product with only a slight decrease in yield compared to the small-scale reaction. rsc.org This indicates that with proper process control, the iodination of a substituted pyridinol like 5-methylpyridin-3-ol can likely be performed on a larger scale.

Advanced Manufacturing Technologies: The adoption of modern manufacturing technologies can significantly enhance efficiency and throughput. Continuous flow reactors offer several advantages over traditional batch processing for large-scale synthesis. rsc.org These advantages include improved heat and mass transfer, precise control over reaction parameters, enhanced safety, and the potential for higher throughput in a smaller footprint. A multi-step procedure involving lithiation and trapping of electrophiles in a continuous flow setup has been shown to be highly reproducible and suitable for easy scale-up. rsc.org The use of ultrasound has also been shown to accelerate iodination reactions and improve efficiency in a green alcohol solvent, as demonstrated in the gram-scale synthesis of 3-iodoimidazo[1,2-a]pyridines. nih.govacs.org

Economic and Environmental Considerations: On an industrial scale, the cost and handling of reagents are significant factors. While reagents like alkyl nitrites can be effective for diazotization, they are expensive, decompose upon storage, and are corrosive, making them less suitable for large-scale industrial use. sorbonne-universite.fr The development of "green" synthetic procedures, such as those utilizing aqueous, strong-acid-free conditions for diazotization-iodination, can improve the environmental footprint and reduce costs associated with waste treatment. sorbonne-universite.fr

The following table highlights key considerations for improving efficiency and throughput in the large-scale synthesis of this compound:

FactorStrategy for ImprovementPotential Benefits
Synthetic Route Prioritize direct iodination over multi-step routes.Fewer process steps, potentially higher overall yield, reduced waste.
Process Parameters Optimize temperature, pressure, and reagent ratios.Maximized product yield, minimized byproducts, improved process safety.
Reaction Technology Implement continuous flow reactors or ultrasound-assisted synthesis.Enhanced control, improved safety, higher throughput, potential for automation. rsc.org
Reagent Selection Utilize cost-effective and less hazardous reagents.Reduced production costs, improved environmental profile, enhanced worker safety.
Downstream Processing Develop efficient isolation and purification protocols.Minimized product loss, improved final product purity, reduced cycle time.

Purity Assessment and Isolation Strategies

The isolation and purification of this compound are critical steps to ensure the final product meets the required quality standards for its intended applications. A combination of techniques is typically employed to isolate the crude product from the reaction mixture and subsequently purify it. The purity is then assessed using various analytical methods.

Isolation Techniques: Following the completion of the synthesis, the initial workup procedure is designed to separate the product from the bulk of the reagents and solvents. This often involves quenching the reaction, followed by extraction into a suitable organic solvent. The organic layer is then washed to remove any remaining water-soluble impurities and dried. Evaporation of the solvent yields the crude product.

Purification Methods:

Crystallization/Recrystallization: This is a primary and highly effective method for purifying solid organic compounds. uct.ac.za The crude this compound would be dissolved in a suitable hot solvent or solvent mixture, and then allowed to cool slowly, promoting the formation of crystals. Impurities typically remain in the mother liquor. The choice of solvent is critical and is determined by the solubility profile of the compound. For halogenated aromatic compounds, recrystallization under pressure can be an effective purification method. google.com

Column Chromatography: For more challenging separations or to remove closely related impurities, column chromatography is a powerful tool. acs.org A stationary phase, such as silica (B1680970) gel, is used in a column, and a mobile phase (eluent) is passed through it. The components of the crude mixture separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. The fractions containing the purified product are then collected and the solvent is evaporated.

Purity Assessment: The purity of the isolated this compound is determined using a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative method for assessing purity. A common setup for analyzing iodo-substituted compounds involves a reversed-phase column, such as a C18 column. nih.gov The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. nih.govelementlabsolutions.com The retention time and peak area of the compound are used to determine its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an indispensable tool for structural elucidation and purity assessment.

¹H NMR: The proton NMR spectrum provides information about the number and chemical environment of the hydrogen atoms in the molecule. For this compound, one would expect distinct signals for the aromatic protons on the pyridine ring, the methyl protons, and the hydroxyl proton. The chemical shifts and coupling constants of the aromatic protons are particularly diagnostic for confirming the substitution pattern. ubc.calibretexts.org

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. The chemical shift of the carbon atom bonded to the iodine would be significantly affected by the heavy atom effect.

The following table outlines a typical workflow for the isolation and purity assessment of this compound.

StepTechniquePurposeExpected Outcome
Isolation ExtractionSeparate the product from the reaction mixture.Crude product in an organic solvent.
Purification Crystallization or Column ChromatographyRemove impurities.Purified solid product.
Purity Check HPLC (e.g., on a C18 column)Quantify the purity of the final product.A major peak corresponding to the product with purity >95%.
Structure Confirmation ¹H and ¹³C NMR SpectroscopyConfirm the chemical structure and substitution pattern.Spectra consistent with the proposed structure of this compound.

Chemical Reactivity and Derivatization of 2 Iodo 5 Methylpyridin 3 Ol

Reactivity of the Aryl Iodide Moiety

The carbon-iodine bond in 2-Iodo-5-methylpyridin-3-ol is the most reactive site for many cross-coupling reactions. Aryl iodides are highly prized substrates in transition-metal-catalyzed reactions due to the C-I bond's relatively low bond dissociation energy, which facilitates oxidative addition, the initial and often rate-limiting step in many catalytic cycles. wikipedia.orgresearchgate.net This high reactivity allows for transformations to occur under milder conditions compared to their aryl bromide or chloride counterparts. wikipedia.org

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, providing efficient methods for constructing complex molecular architectures. The aryl iodide in this compound is an excellent coupling partner in several seminal palladium-catalyzed reactions.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester. researchgate.netrsc.org This reaction is renowned for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of numerous boronic acid derivatives. urfu.ru For a substrate like this compound, the Suzuki reaction would enable the introduction of various aryl, heteroaryl, or vinyl substituents at the 2-position of the pyridine (B92270) ring.

The reaction is typically catalyzed by a palladium(0) complex, which can be generated in situ from a palladium(II) precursor such as Pd(OAc)₂ or PdCl₂. organic-chemistry.org The catalytic cycle involves the oxidative addition of the aryl iodide to the Pd(0) center, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nih.gov The choice of ligand, base, and solvent is crucial for achieving high yields. researchgate.net Phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃) or more specialized biarylphosphines are commonly employed. urfu.ruorganic-chemistry.org Inorganic bases such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are often used in aqueous solvent mixtures like toluene/water or DME/water. researchgate.netopenmedicinalchemistryjournal.com

Catalyst SystemBaseSolventCoupling PartnerProduct TypeRef
Pd(PPh₃)₄K₂CO₃Toluene/H₂OArylboronic acid2-Aryl-5-methylpyridin-3-ol openmedicinalchemistryjournal.com
PdCl₂(dppf)Na₂CO₃DME/H₂OVinylboronic acid5-Methyl-2-vinylpyridin-3-ol researchgate.net
Pd(OAc)₂ / SPhosK₃PO₄DioxaneHeteroarylboronic acid2-Heteroaryl-5-methylpyridin-3-ol urfu.ru

Table 1: Representative conditions for the Suzuki-Miyaura coupling of aryl iodides analogous to this compound.

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is the most reliable and widely used method for synthesizing arylalkynes. For this compound, this would involve coupling with a terminal alkyne to produce a 2-alkynyl-5-methylpyridin-3-ol derivative.

The reaction uniquely employs a dual-catalyst system, consisting of a palladium complex and a copper(I) salt, typically CuI. wikipedia.org The mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl iodide is followed by transmetalation with a copper acetylide species. wikipedia.org The copper acetylide is formed in the copper cycle from the terminal alkyne, the copper(I) salt, and an amine base (such as triethylamine (B128534) or diisopropylamine), which also serves as the solvent or co-solvent. wikipedia.orgorganic-chemistry.org The high reactivity of aryl iodides allows these reactions to proceed under mild, often room temperature, conditions. wikipedia.org Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. organic-chemistry.orgnih.gov

Pd CatalystCu Co-catalystBaseSolventCoupling PartnerProduct TypeRef
Pd(PPh₃)₄CuIEt₃NTHFPhenylacetylene5-Methyl-2-(phenylethynyl)pyridin-3-ol wikipedia.orgresearchgate.net
PdCl₂(PPh₃)₂CuIi-Pr₂NHDMFTrimethylsilylacetylene5-Methyl-2-((trimethylsilyl)ethynyl)pyridin-3-ol researchgate.net
Pd(OAc)₂None (Cu-free)PiperidineToluene1-Hexyne2-(Hex-1-yn-1-yl)-5-methylpyridin-3-ol organic-chemistry.orgnih.gov

Table 2: Typical conditions for the Sonogashira coupling of aryl iodides, applicable to this compound.

The Mizoroki-Heck reaction is a powerful method for the arylation of alkenes, forming a new carbon-carbon bond at an sp²-hybridized carbon. organic-chemistry.orgnih.gov This reaction couples aryl halides with alkenes in the presence of a palladium catalyst and a base to produce substituted alkenes. organic-chemistry.org Applying the Heck reaction to this compound with an alkene like styrene (B11656) or an acrylate (B77674) would yield a 2-alkenyl-5-methylpyridin-3-ol. The reaction generally shows a high preference for trans selectivity in the product. organic-chemistry.org

The catalytic cycle begins with the oxidative addition of the aryl iodide to Pd(0). researchgate.net This is followed by migratory insertion of the olefin into the palladium-carbon bond. A subsequent β-hydride elimination step releases the substituted alkene product and forms a hydridopalladium complex. The final step is the reductive elimination of HX from this complex by a base (e.g., Et₃N), which regenerates the Pd(0) catalyst. fu-berlin.de Due to their high reactivity, aryl iodides are ideal substrates, often allowing the reaction to proceed under relatively mild conditions. researchgate.net

Pd CatalystBaseSolventCoupling PartnerProduct TypeRef
Pd(OAc)₂Et₃NCH₃CN / DMFStyrene5-Methyl-2-styrylpyridin-3-ol fu-berlin.derug.nl
Pd₂(dba)₃ / P(o-tol)₃Na₂CO₃NMPn-Butyl acrylateButyl (E)-3-(3-hydroxy-5-methylpyridin-2-yl)acrylate researchgate.net
Pd/C (ligandless)K₂CO₃DMAEthylene5-Methyl-2-vinylpyridin-3-ol rug.nl

Table 3: Illustrative conditions for the Heck reaction with aryl iodides like this compound.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of aryl amines from aryl halides and primary or secondary amines. organic-chemistry.orgrug.nl This reaction has largely replaced older methods like the Ullmann condensation for C-N bond formation due to its broader substrate scope and milder reaction conditions. rug.nl The reaction would allow for the synthesis of various 2-amino-5-methylpyridin-3-ol (B1340437) derivatives from this compound.

The reaction requires a palladium catalyst, a phosphine ligand, and a base. organic-chemistry.org The choice of ligand is critical, with bulky, electron-rich alkylphosphine or biarylphosphine ligands (e.g., XantPhos, RuPhos, BrettPhos) often providing the best results by promoting the reductive elimination step. rug.nlchemrxiv.org A strong, non-nucleophilic hindered base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is typically required to deprotonate the amine or the intermediate palladium-amine complex. organic-chemistry.orgchemrxiv.org

Table 4: General conditions for the Buchwald-Hartwig amination of aryl iodides relevant to this compound.

Copper-Catalyzed Coupling Reactions

Long before the advent of palladium catalysis, copper-mediated reactions, such as the Ullmann condensation, were the primary methods for forming C-aryl bonds. beilstein-journals.org While often requiring harsh conditions (high temperatures and stoichiometric copper), modern advancements have led to the development of milder, catalytic versions using copper salts (e.g., CuI) with various ligands. beilstein-journals.orgnih.gov These reactions are particularly useful for forming carbon-heteroatom bonds, such as C-N and C-O.

For this compound, a copper-catalyzed coupling could be used to react the aryl iodide with nitrogen nucleophiles (amines, amides, heterocycles) or oxygen nucleophiles (alcohols, phenols). The use of ligands like 1,10-phenanthroline (B135089) or N,N'-dimethylcyclohexyldiamine can significantly facilitate these couplings, allowing them to proceed at lower temperatures and with catalytic amounts of copper. nih.govnih.gov

Table 5: Potential conditions for the copper-catalyzed coupling of this compound.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the pyridine ring, enhanced by the presence of the nitrogen atom, makes the 2-position susceptible to nucleophilic aromatic substitution (SNAr), where the iodide ion acts as the leaving group. The rate of this reaction is generally influenced by the strength of the nucleophile and the presence of electron-withdrawing groups on the ring. In the case of this compound, the hydroxyl and methyl groups have an electronic influence on the ring that can affect the reaction rate. A variety of nucleophiles, such as amines, alkoxides, and thiolates, can be used to displace the iodide. cymitquimica.com

Reactivity of the Pyridinol Functionality

The hydroxyl group at the 3-position behaves as a typical phenolic hydroxyl group, exhibiting both acidic and nucleophilic properties.

O-Alkylation and O-Acylation Reactions

The hydroxyl group of this compound can be readily alkylated to form ethers or acylated to form esters. O-alkylation is typically achieved by treating the pyridinol with an alkyl halide in the presence of a base to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide. scirp.orgrsc.org The choice of base and solvent is crucial to control the regioselectivity and avoid potential N-alkylation of the pyridine ring.

O-acylation can be accomplished using acylating agents such as acyl chlorides or anhydrides, often in the presence of a base like pyridine or triethylamine to neutralize the acid byproduct. These reactions proceed to give the corresponding ester derivatives.

Table 3: General Conditions for O-Alkylation and O-Acylation of Pyridinols

Reaction TypeReagentsBaseProductReference
O-AlkylationAlkyl HalideK₂CO₃, NaHAlkoxy-pyridine scirp.org
O-AcylationAcyl ChloridePyridine, Et₃NAcyloxy-pyridine organic-chemistry.org

Note: This table outlines general conditions for these transformations on pyridinol systems.

Hydrogen Bonding Interactions and Proton Exchange Equilibria

The hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor. Intramolecular hydrogen bonding can occur between the hydroxyl group and the nitrogen atom of the pyridine ring. Intermolecular hydrogen bonding plays a significant role in the solid-state structure and the solubility of the compound in protic solvents. The acidity of the hydroxyl proton is influenced by the electronic effects of the iodo and methyl substituents on the pyridine ring. This acidity governs the equilibrium of proton exchange with solvents and other reagents. acs.org

Reactivity of the Methyl Group

The methyl group at the 5-position is generally less reactive than the other functional groups on the ring. However, under specific conditions, it can undergo functionalization, primarily through oxidation or halogenation reactions.

Oxidation of the methyl group to a carboxylic acid can be achieved using strong oxidizing agents such as potassium permanganate (B83412) or through catalytic oxidation processes. Current time information in Bangalore, IN. This transformation provides a route to pyridine-3,5-dicarboxylic acid derivatives.

Halogenation of the methyl group, for instance, through radical halogenation, can introduce one or more halogen atoms, leading to the formation of halomethyl or dihalomethyl groups. These functionalized groups can then serve as intermediates for further synthetic modifications. nih.gov

Oxidation Reactions at the Methyl Position

The methyl group at the 5-position of the pyridine ring represents a key site for functionalization through oxidation. While specific studies on the oxidation of this compound are not extensively documented, the oxidation of methylpyridines to pyridine carboxylic acids is a well-established transformation in organic chemistry.

Commonly employed oxidizing agents for this type of transformation include strong oxidants such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). The reaction conditions, including solvent and temperature, play a crucial role in the efficiency and selectivity of the oxidation. For instance, the oxidation of a methyl group on a pyridine ring can yield the corresponding carboxylic acid, which can then serve as a handle for further derivatization, such as amidation or esterification.

Table 1: Potential Oxidation Reactions of the Methyl Group

Oxidizing AgentPotential Product
Potassium Permanganate (KMnO₄)2-Iodo-3-hydroxy-pyridine-5-carboxylic acid
Chromium Trioxide (CrO₃)2-Iodo-3-hydroxy-pyridine-5-carboxylic acid

It is important to note that the presence of the electron-donating hydroxyl group and the electron-withdrawing iodo group can influence the reactivity of the methyl group towards oxidation. Careful optimization of reaction conditions would be necessary to achieve the desired transformation selectively without affecting other functional groups on the ring.

Selective Functionalization of the Alkyl Side Chain

Beyond oxidation, the selective functionalization of the methyl side chain of this compound offers a pathway to introduce a variety of chemical moieties. Modern synthetic methodologies, such as C-H activation, could potentially be employed for the direct functionalization of the methyl group. These reactions, often catalyzed by transition metals, allow for the introduction of new carbon-carbon or carbon-heteroatom bonds.

While direct experimental data on this compound is limited, general principles suggest that radical-mediated or transition-metal-catalyzed reactions could be applied. For example, halogenation of the methyl group could provide a reactive intermediate for subsequent nucleophilic substitution reactions, enabling the introduction of a wide range of functional groups.

Multi-Component Reactions (MCRs) Incorporating this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are powerful tools for the rapid generation of molecular complexity. researchgate.net The functional groups present in this compound, namely the hydroxyl and iodo groups, make it a potential candidate for incorporation into various MCRs.

For example, the hydroxyl group could participate in reactions such as the Ugi or Passerini reactions, which are well-known isocyanide-based MCRs. nih.gov The iodo group, on the other hand, could be utilized in transition-metal-catalyzed MCRs, where it can undergo oxidative addition to a metal center, initiating a catalytic cycle that incorporates other reaction partners. Although specific examples involving this compound in MCRs are not prevalent in the literature, its structural motifs suggest its applicability in the design of novel MCRs for the synthesis of complex heterocyclic systems. beilstein-journals.orgresearchgate.net

Design and Synthesis of Novel Scaffolds Based on this compound

The strategic derivatization of this compound provides a foundation for the design and synthesis of novel and complex molecular scaffolds, which are of significant interest in drug discovery and materials science.

Exploration of Molecular Diversity via Derivatization

The iodo-substituent at the 2-position is a particularly valuable handle for derivatization through various cross-coupling reactions. The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a prime example. wikipedia.orgorganic-chemistry.org A documented synthesis demonstrates the successful Sonogashira coupling of the sodium salt of this compound with ethynyltrimethylsilane. This reaction showcases the feasibility of introducing alkynyl moieties, which can be further elaborated to construct more complex structures.

Table 2: Sonogashira Coupling of Sodium this compound

Reactant 1Reactant 2CatalystCo-catalystBaseSolventProduct
Sodium this compoundEthynyltrimethylsilanePd(PPh₃)₂Cl₂Copper iodideTriethylamineDioxane5-Methyl-2-((trimethylsilyl)ethynyl)pyridin-3-ol

This successful coupling opens the door to a wide array of other palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions. Each of these reactions allows for the introduction of different structural motifs (e.g., aryl, vinyl, heteroaryl, or amino groups), thereby enabling a systematic exploration of the molecular diversity accessible from this starting material.

Synthetic Strategies for Complex Molecular Architectures

The development of synthetic strategies to construct complex molecular architectures from this compound can leverage its multiple functionalization points. A sequential and regioselective approach is key. For instance, the iodo group can be transformed first via a cross-coupling reaction. Subsequently, the hydroxyl group can be modified, for example, through etherification or esterification. Finally, the methyl group could be functionalized as previously discussed.

This step-wise approach allows for the controlled and predictable assembly of complex molecules. The resulting highly substituted pyridine derivatives can serve as scaffolds for the synthesis of libraries of compounds for biological screening or as key intermediates in the total synthesis of natural products. The ability to build upon the this compound core in a controlled manner underscores its value as a versatile starting material for constructing novel and intricate molecular architectures. whiterose.ac.ukmdpi.com

Advanced Spectroscopic and Structural Characterization of 2 Iodo 5 Methylpyridin 3 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy exploits the magnetic properties of atomic nuclei to provide detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For organic compounds like 2-Iodo-5-methylpyridin-3-ol, the most commonly studied nuclei are ¹H (proton), ¹³C, and ¹⁵N.

One-dimensional NMR spectra are the foundational experiments for structural determination, providing information on the chemical environment of each type of nucleus.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound reveals distinct signals for each of the non-equivalent protons in the molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment. Protons attached to or near electronegative atoms are deshielded and appear at a lower field (higher ppm value). libretexts.org

In a typical ¹H NMR spectrum of this compound, one would expect to observe signals for the methyl protons, the two aromatic protons on the pyridine (B92270) ring, and the hydroxyl proton. The methyl protons (CH₃) would typically appear as a singlet in the upfield region of the spectrum. The two aromatic protons would appear as distinct signals in the aromatic region, with their splitting patterns (e.g., doublets) dictated by coupling to each other. The hydroxyl (-OH) proton signal can be broad and its chemical shift is often variable due to factors like solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. bhu.ac.in Each unique carbon atom in this compound will give rise to a separate signal. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment. Carbons bonded to electronegative atoms like iodine, oxygen, and nitrogen will be shifted downfield. libretexts.org

For this compound, the spectrum would show six distinct signals corresponding to the five carbons of the pyridine ring and the one methyl carbon. The carbon bearing the iodine atom (C2) is expected to be at a very low field due to the "heavy atom effect". The carbon attached to the hydroxyl group (C3) and the carbons adjacent to the nitrogen atom (C2 and C6) will also exhibit downfield shifts. The methyl carbon will appear at the highest field.

¹⁵N NMR Spectroscopy: While less common than ¹H and ¹³C NMR due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, ¹⁵N NMR can provide valuable information about the electronic environment of the nitrogen atom in the pyridine ring. The chemical shift of the nitrogen is influenced by the substituents on the ring and can be a sensitive probe of electronic effects.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H47.0 - 7.5-
H67.5 - 8.0-
CH₃2.0 - 2.515 - 20
OHVariable-
C2-90 - 100
C3-150 - 160
C4-120 - 130
C5-135 - 145
C6-140 - 150

Note: These are approximate chemical shift ranges and can vary depending on the solvent and other experimental conditions.

Two-dimensional NMR experiments provide correlations between different nuclei, offering a more detailed picture of the molecular structure by establishing through-bond and through-space connectivities.

The COSY experiment is a homonuclear correlation technique that identifies protons that are coupled to each other, typically those on adjacent carbon atoms. In the COSY spectrum of this compound, cross-peaks would be observed between the signals of the two aromatic protons (H4 and H6), confirming their adjacent relationship on the pyridine ring.

The HSQC experiment is a heteronuclear correlation technique that shows correlations between protons and the carbon atoms to which they are directly attached. For this compound, the HSQC spectrum would show cross-peaks connecting the H4 proton signal to the C4 carbon signal, the H6 proton signal to the C6 carbon signal, and the methyl proton signals to the methyl carbon signal. This allows for the unambiguous assignment of the protonated carbons.

The HMBC experiment is another heteronuclear correlation technique that reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For this compound, HMBC correlations would be expected between:

The methyl protons and the C5 and C6 carbons.

The H4 proton and the C2, C3, C5, and C6 carbons.

The H6 proton and the C2, C4, and C5 carbons.

The NOESY experiment is a through-space correlation technique that identifies protons that are in close spatial proximity, regardless of whether they are connected through bonds. This is valuable for determining the stereochemistry and conformation of a molecule. In the case of this compound, a NOESY spectrum could show a correlation between the methyl protons and the H6 proton, indicating their proximity on the same side of the pyridine ring.

Interactive Data Table: Expected 2D NMR Correlations for this compound

ExperimentCorrelating NucleiInformation Gained
COSY H4 ↔ H6Connectivity of aromatic protons
HSQC H4 ↔ C4Direct C-H attachment
H6 ↔ C6Direct C-H attachment
CH₃ ↔ C-CH₃Direct C-H attachment
HMBC CH₃ ↔ C5, C6Long-range connectivity
H4 ↔ C2, C3, C5, C6Long-range connectivity
H6 ↔ C2, C4, C5Long-range connectivity
NOESY CH₃ ↔ H6Spatial proximity

Through the systematic application of these advanced NMR techniques, a complete and unambiguous structural assignment of this compound and its derivatives can be achieved, providing a solid foundation for further chemical and biological investigations.

Two-Dimensional (2D) NMR Techniques for Connectivity and Proximity

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight of a compound and elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental composition of a molecule, distinguishing it from other compounds with the same nominal mass.

For this compound (C₆H₆INO), the theoretical exact mass would be calculated based on the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹²⁷I, ¹⁴N, ¹⁶O). An experimentally obtained HRMS value that closely matches this theoretical mass would provide strong evidence for the compound's identity and elemental formula.

Table 1: Theoretical and Expected Experimental HRMS Data for this compound

ParameterValue
Molecular Formula C₆H₆INO
Theoretical Monoisotopic Mass 234.9494 Da
Expected [M+H]⁺ Ion 235.9573 Da
Expected [M-H]⁻ Ion 233.9415 Da

This table represents theoretical values. Experimental data is required for confirmation.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (the precursor ion) to generate a spectrum of product ions. The resulting fragmentation pattern provides valuable information about the compound's structure, as the fragmentation typically occurs at the weakest bonds or results in the formation of stable fragments.

For this compound, the precursor ion (e.g., [M+H]⁺) would be isolated and subjected to collision-induced dissociation (CID). The analysis of the resulting product ions would help to confirm the connectivity of the atoms within the molecule. For instance, the loss of the iodine atom (126.90447 u) or the methyl group (15.02347 u) would produce characteristic fragment ions.

Table 2: Plausible MS/MS Fragmentation Pathways for this compound

Precursor Ion (m/z)Plausible Neutral LossFragment Ion (m/z)Structural Interpretation
235.9573I109.0528Loss of iodine atom
235.9573HI108.0451Loss of hydrogen iodide
235.9573CH₃220.9338Loss of methyl radical
235.9573CO207.9624Loss of carbon monoxide from the pyridinol ring

This table outlines hypothetical fragmentation patterns. Experimental MS/MS data is necessary to validate these pathways.

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum displays absorption bands at specific wavenumbers corresponding to the vibrations of different functional groups.

For this compound, the IR spectrum would be expected to show characteristic peaks for the O-H stretch of the hydroxyl group, C-H stretches of the methyl group and the aromatic ring, C=C and C=N stretching vibrations within the pyridine ring, and the C-I stretch.

Table 3: Expected Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
O-HStretching3200-3600 (broad)
C-H (aromatic)Stretching3000-3100
C-H (methyl)Stretching2850-2960
C=C, C=N (ring)Stretching1400-1600
O-HBending1330-1440
C-IStretching500-600

This table is based on typical functional group absorption regions. An experimental IR spectrum is required for precise peak assignments.

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and can provide information about the molecular backbone and symmetric vibrations.

The Raman spectrum of this compound would be expected to show strong signals for the pyridine ring breathing modes and the C-I stretching vibration. Comparing the IR and Raman spectra can provide a more complete picture of the vibrational modes of the molecule due to their different selection rules.

Table 4: Expected Prominent Raman Shifts for this compound

Vibrational ModeExpected Raman Shift (cm⁻¹)
Pyridine ring breathing~1000
C-C stretching (ring)1300-1500
C-H bending1200-1400
C-I stretching500-600

This table presents anticipated Raman shifts. Experimental data is needed for verification.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from the ground state to higher energy excited states. The wavelengths of maximum absorbance (λmax) are characteristic of the electronic structure of the molecule, particularly the conjugated systems.

The UV-Vis spectrum of this compound, which contains a substituted pyridine ring, would be expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. The exact position and intensity of these bands would be influenced by the hydroxyl, iodo, and methyl substituents on the pyridine ring, as well as the solvent used for the measurement.

Table 5: Anticipated UV-Vis Absorption Maxima for this compound

Electronic TransitionExpected λmax (nm)Solvent
π → π~270-290Ethanol
n → π~300-330Ethanol

This table provides an estimation of absorption maxima. An experimental UV-Vis spectrum is necessary for accurate determination.

Analysis of Electronic Transitions and Conjugation Effects

The electronic properties of this compound are governed by the interplay of its constituent functional groups: the electron-donating hydroxyl (-OH) and methyl (-CH₃) groups, and the electron-withdrawing, yet polarizable, iodine (-I) atom attached to the π-deficient pyridine ring. The conjugation within the aromatic ring allows for electronic communication between these substituents, giving rise to distinct spectroscopic signatures.

The electronic absorption spectrum (UV-Vis) of pyridinols is typically characterized by π→π* and n→π* transitions. For this compound, the π-system of the pyridine ring, perturbed by the substituents, dictates the energy of these transitions. The electron-withdrawing nature of the iodine atom is expected to stabilize the π-system. Concurrently, the lone pairs on the hydroxyl oxygen and the pyridine nitrogen can participate in n→π* transitions. The combination of the electron-donating methyl and hydroxyl groups with the heavy iodine atom can lead to complex shifts in the absorption maxima compared to unsubstituted pyridin-3-ol.

Computational studies on similar halogenated pyridine systems show that orbital mixing between the p-orbitals of the halogen and the aromatic π-system creates unique electronic distributions. This mixing influences both intramolecular properties and intermolecular interactions. The electronic structure is also sensitive to environmental factors, such as solvent polarity, which can influence the tautomeric equilibrium between the pyridinol and the corresponding pyridone form.

X-ray Diffraction (XRD) for Solid-State Structure Determination

Crystal Structure Analysis and Conformation

While a specific crystal structure for this compound is not publicly available, analysis of closely related halogenated pyridines allows for a detailed prediction of its molecular conformation. mdpi.com The pyridine ring is expected to be essentially planar. The substituents—iodo, methyl, and hydroxyl groups—will lie in or close to this plane, although thermal motion and intermolecular pressures can cause slight deviations.

The conformation of the hydroxyl group is of particular interest, as its orientation is often stabilized by intramolecular hydrogen bonding to the adjacent pyridine nitrogen. However, intermolecular bonding patterns can also dictate its position. In related structures, such as 2-iodo-phenyl methyl-amides, the amide group orientation is crucial for potential reactivity, and a similar principle would apply here, where the hydroxyl and iodo groups' positioning could influence intermolecular contacts. mdpi.com

Intermolecular Interactions and Packing Arrangements

The solid-state packing of this compound is expected to be dominated by a network of specific, directional intermolecular interactions. The presence of a hydroxyl group, a pyridine nitrogen, and an iodine atom creates a rich landscape for hydrogen and halogen bonding.

Hydrogen Bonding: The hydroxyl group is a potent hydrogen bond donor, while the pyridine nitrogen and the hydroxyl oxygen itself are effective acceptors. This would likely lead to strong O-H···N or O-H···O hydrogen bonds, often forming chains or dimeric motifs that link the molecules into a supramolecular architecture. researchgate.net

Halogen Bonding: The iodine atom on the pyridine ring acts as a halogen bond (XB) donor. acs.org This is due to the presence of an electropositive region, known as a σ-hole, on the outer surface of the iodine atom, opposite the C-I covalent bond. acs.org This electrophilic region can engage in attractive interactions with nucleophilic sites, such as the oxygen of a hydroxyl group or the nitrogen of a neighboring pyridine ring. In similar crystal structures, short intermolecular I···O halogen bonds with distances around 3.0 Å have been observed, leading to the formation of molecular chains or dimers. mdpi.com

Interaction TypeDonorAcceptorTypical Distance (Å)Reference
Hydrogen BondO-HN (pyridine)2.6 - 2.9 researchgate.net
Hydrogen BondO-HO (hydroxyl)2.7 - 3.0 researchgate.net
Halogen BondC-IO (hydroxyl)3.0 - 3.1 mdpi.com
Halogen BondC-IN (pyridine)2.7 - 2.9

Other Advanced Characterization Techniques

Beyond spectroscopy and XRD, other analytical methods are essential for confirming the identity and purity of this compound.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis provides a quantitative determination of the mass percentages of carbon, hydrogen, and nitrogen in a purified sample. The results are compared against the theoretical values calculated from the compound's empirical formula. For this compound, the molecular formula is C₆H₆INO, with a corresponding molecular weight of approximately 235.02 g/mol . nih.govsigmaaldrich.com The experimental findings must align closely with the theoretical percentages to validate the empirical formula and support the compound's identity.

ElementMolecular FormulaTheoretical Mass %
Carbon (C)C₆H₆INO30.66%
Hydrogen (H)C₆H₆INO2.57%
Iodine (I)C₆H₆INO53.99%
Nitrogen (N)C₆H₆INO5.96%
Oxygen (O)C₆H₆INO6.81%

Chromatographic Purity Assessment Methods

Assessing the purity of a synthesized compound is critical. Chromatographic techniques are the primary methods used for this purpose.

High-Performance Liquid Chromatography (HPLC): This is the most common method for purity analysis of non-volatile organic compounds. A typical setup would involve a reverse-phase C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724). nih.gov Detection is commonly performed using a photodiode array (PDA) or UV detector set at a wavelength where the compound absorbs strongly. nih.govchromatographyonline.com A pure sample should ideally yield a single, sharp, and symmetrical peak. The purity is often expressed as the area percentage of the main peak relative to the total area of all detected peaks. nih.gov PDA detectors further allow for peak purity analysis by comparing spectra across the peak to detect co-eluting impurities. chromatographyonline.com

Thin-Layer Chromatography (TLC): TLC is a rapid and effective technique for monitoring reaction progress and assessing purity. The compound is spotted on a silica (B1680970) gel plate, which is then developed in an appropriate solvent system. A pure compound should appear as a single spot under UV light or after staining. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique couples the separation power of HPLC with the detection and identification capabilities of mass spectrometry. It not only confirms the purity but also provides the molecular weight of the main component and any impurities present.

Computational Chemistry and Theoretical Investigations of 2 Iodo 5 Methylpyridin 3 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the electronic and structural properties of molecules. These methods, grounded in the principles of quantum mechanics, are used to model and predict a wide array of chemical phenomena. For 2-Iodo-5-methylpyridin-3-ol, these calculations can elucidate its stability, reactivity, and spectroscopic signatures.

Density Functional Theory (DFT) for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It has become a popular tool in computational chemistry due to its balance of accuracy and computational cost. For this compound, DFT calculations can be employed to determine its optimized molecular geometry, vibrational frequencies, and electronic properties.

DFT methods are utilized to analyze the distribution of electron density, which is key to understanding the molecule's reactivity and intermolecular interactions. By mapping the electron density, it is possible to identify regions that are electron-rich or electron-poor, providing clues about how the molecule will interact with other chemical species. These calculations are crucial for predicting the outcomes of chemical reactions and for designing new molecules with desired properties.

Ab Initio Methods for High-Accuracy Predictions

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods are known for their high accuracy, although they are often more computationally demanding than DFT. For this compound, ab initio calculations can provide benchmark data for its structural and energetic properties.

Techniques such as Møller-Plesset perturbation theory (MP2, MP4) and Coupled Cluster (CCSD(T)) theory are used to account for electron correlation effects, which are important for accurate predictions of interaction energies and reaction barriers. nih.gov These high-level calculations are particularly valuable for studying systems where electron correlation plays a significant role, such as in molecules with heavy atoms like iodine. The insights gained from ab initio studies can help to validate and refine the results obtained from less computationally intensive methods like DFT.

Molecular Orbital Analysis (HOMO/LUMO Energies, Electrostatic Potentials)

Molecular orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as they are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. nih.gov

For this compound, analysis of the HOMO and LUMO can reveal the most likely sites for nucleophilic and electrophilic attack. The molecular electrostatic potential (MEP) map is another useful tool, which visualizes the charge distribution around the molecule. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Substituted Pyridine (B92270) Derivative

OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap5.3

Note: This data is illustrative for a substituted pyridine and not specific to this compound.

Prediction of Spectroscopic Parameters (NMR, UV-Vis, IR)

Computational methods are widely used to predict the spectroscopic properties of molecules, which can be compared with experimental data to confirm their structure and identity. For this compound, theoretical predictions of its Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectra can be invaluable.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei, which are highly sensitive to the local electronic environment. stenutz.eunih.gov By comparing the calculated NMR spectra with experimental data, it is possible to assign the peaks to specific atoms in the molecule and confirm its structural connectivity.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to predict the electronic absorption spectra of molecules. These calculations can determine the wavelengths of maximum absorption (λ_max) and the corresponding electronic transitions, providing insights into the molecule's color and photochemical behavior.

IR Spectroscopy: DFT calculations can also be used to predict the vibrational frequencies of a molecule, which correspond to the peaks in its IR spectrum. By analyzing the calculated vibrational modes, it is possible to assign the experimental IR bands to specific functional groups and molecular motions.

Table 2: Illustrative Predicted Spectroscopic Data for a Substituted Pyridine Derivative

SpectroscopyParameterPredicted Value
¹³C NMRChemical Shift (ppm)110-160
¹H NMRChemical Shift (ppm)7.0-8.5
UV-Visλ_max (nm)275
IRC=N stretch (cm⁻¹)1600
IRO-H stretch (cm⁻¹)3400

Note: This data is illustrative for a substituted pyridine and not specific to this compound.

Theoretical Acidity and Basicity Studies

The acidity and basicity of a molecule are determined by its ability to donate or accept a proton, respectively. Computational methods can be used to predict the pKa value of a molecule, which is a quantitative measure of its acidity. For this compound, theoretical calculations can help to understand how the substituents (iodo, methyl, and hydroxyl groups) influence the acidity of the hydroxyl proton and the basicity of the pyridine nitrogen.

By calculating the energies of the neutral molecule and its protonated and deprotonated forms, it is possible to determine the proton affinity and pKa values. These calculations can provide valuable insights into the molecule's behavior in different chemical environments and its potential to participate in acid-base reactions.

Molecular Dynamics (MD) Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. rsc.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed picture of the molecule's dynamic behavior, including its conformational changes and interactions with its environment.

For this compound, MD simulations can be used to explore its conformational landscape and identify the most stable conformations. This information is crucial for understanding the molecule's shape and how it can interact with other molecules, such as biological receptors. MD simulations can also be used to study the molecule's behavior in different solvents, providing insights into its solubility and solvation properties. The combination of quantum chemical calculations and MD simulations offers a comprehensive approach to understanding the structure, properties, and reactivity of this compound at the molecular level.

Molecular Modeling and Docking Studies for Molecular Recognition:5.4.1. Ligand-Protein Interaction Predictions (without therapeutic outcomes):While the methodology for such studies is common, specific molecular docking simulations predicting the binding of this compound to protein targets are not documented in available research.

Due to the absence of specific scientific literature detailing the binding site analysis and molecular complementarity of this compound, this article cannot be generated at this time. Extensive searches of computational chemistry and molecular modeling databases have not yielded specific studies on the interaction of this particular compound with protein binding sites.

Further research and publication in the field of computational chemistry and molecular docking focusing specifically on this compound are required to provide the detailed analysis requested in the outline. Information on related pyridine derivatives is available but falls outside the strict scope of the requested article.

Mechanistic Biochemical and Molecular Biological Investigations of 2 Iodo 5 Methylpyridin 3 Ol Derivatives

Molecular Basis of Kinase Modulation: TBK1 and IKKε

Derivatives of 2-Iodo-5-methylpyridin-3-ol have been identified as dual inhibitors of TANK-binding kinase 1 (TBK1) and IκB kinase epsilon (IKKε) google.com. These two serine/threonine kinases are highly homologous and play a critical role in the innate immune system google.com. They are key components of signaling pathways that are activated in response to viral and bacterial infections, leading to the production of type I interferons and other cytokines google.com.

Detailed Mechanisms of Enzyme Inhibition (e.g., ATP-competitive, Allosteric)

While the specific mechanism of inhibition for this compound derivatives is not explicitly detailed as ATP-competitive or allosteric in the available documentation, their function as kinase inhibitors suggests they likely interfere with the binding of ATP to the catalytic site of TBK1 and IKKε. This is a common mechanism for small molecule kinase inhibitors, which are often designed to fit into the ATP-binding pocket, thereby preventing the phosphorylation of substrate proteins. The development of these compounds provides valuable structure-activity relationship (SAR) information, which can aid in the design of more potent and selective kinase inhibitors google.com.

Interaction with Specific Kinase Domains (e.g., Catalytic Loop, Activation Loop)

The inhibitory action of this compound derivatives on TBK1 and IKKε would involve interaction with key domains within the kinase structure. The catalytic loop and the activation loop are critical for the enzymatic activity of kinases. The binding of these inhibitors is expected to stabilize a non-productive conformation of the kinase or directly block the active site, thus preventing the conformational changes required for catalysis. The precise amino acid residues within the catalytic and activation loops of TBK1 and IKKε that interact with these derivatives would need to be elucidated through co-crystallization studies and molecular modeling.

Impact on Downstream Signaling Pathways (e.g., TRIF-TBK1/IKKe-IRF3 cascade)

The inhibition of TBK1 and IKKε by this compound derivatives has a direct impact on downstream signaling pathways crucial for the innate immune response. A key pathway affected is the TRIF-TBK1/IKKε-IRF3 signaling cascade google.com. This cascade is initiated by the recognition of pathogen-associated molecular patterns, such as viral double-stranded RNA, by Toll-like receptors (TLRs) like TLR3 and TLR4, as well as RIG-I-like receptors google.com.

Upon activation, TBK1 and IKKε phosphorylate the transcription factor Interferon Regulatory Factor 3 (IRF3) google.com. This phosphorylation event triggers the dimerization and nuclear translocation of IRF3, where it induces the transcription of genes encoding type I interferons (e.g., IFN-α and IFN-β) google.com. By inhibiting TBK1 and IKKε, the this compound derivatives effectively block the phosphorylation of IRF3, thereby preventing the production of type I interferons and modulating the subsequent immune response google.com.

Kinase TargetDownstream EffectSignaling PathwayReference
TBK1Inhibition of IRF3 phosphorylationTRIF-TBK1/IKKe-IRF3 cascade google.com
IKKεInhibition of IRF3 phosphorylationTRIF-TBK1/IKKe-IRF3 cascade google.com

Modulation of Leukotriene Pathways

In addition to their kinase inhibitory activity, derivatives of this compound have been investigated for their role as modulators of the leukotriene pathway google.com. Leukotrienes are potent inflammatory mediators derived from arachidonic acid and are involved in a variety of inflammatory conditions google.com.

Investigation of Leukotriene Receptor Antagonism Mechanisms

Derivatives of this compound have been described as leukotriene antagonists google.com. This suggests that these compounds can block the action of leukotrienes at their receptors. The primary leukotrienes, including leukotriene B4 (LTB4), LTC4, LTD4, and LTE4, exert their biological effects by binding to specific G-protein coupled receptors on the surface of target cells. By acting as antagonists, the this compound derivatives likely compete with the natural leukotriene ligands for binding to these receptors, thereby preventing the initiation of intracellular signaling cascades that lead to inflammatory responses such as bronchoconstriction, increased vascular permeability, and chemotaxis of immune cells google.com.

Inhibition of Leukotriene Biosynthesis Enzymes

The available information also suggests that compounds structurally related to this compound derivatives may act as inhibitors of leukotriene biosynthesis google.com. The biosynthesis of leukotrienes is initiated by the enzyme 5-lipoxygenase (5-LO), which converts arachidonic acid to an unstable epoxide intermediate, leukotriene A4 (LTA4) google.com. LTA4 is then further metabolized to LTB4 or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). Inhibition of enzymes in this pathway, such as 5-lipoxygenase, would prevent the production of all classes of leukotrienes, thus providing a broad anti-inflammatory effect google.com.

Pathway TargetMechanism of ActionPotential Therapeutic EffectReference
Leukotriene ReceptorsAntagonismAnti-asthmatic, anti-allergic, anti-inflammatory google.com
Leukotriene BiosynthesisEnzyme Inhibition (e.g., 5-lipoxygenase)Anti-inflammatory, anti-allergic google.com

Enzyme Kinetics Studies for Target Proteins (in vitro)

Comprehensive searches of scientific literature and chemical databases did not yield specific in vitro enzyme kinetics studies for this compound or its direct derivatives. While the broader class of pyridin-3-ol derivatives has been investigated for various biological activities, specific data on the inhibition of target proteins by this particular compound, including the determination of IC₅₀ and Kᵢ values, is not publicly available.

Determination of IC₅₀ and Kᵢ Values for Inhibition

There is no available data in the public domain regarding the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ) of this compound or its derivatives against any specific protein targets.

Characterization of Inhibitor Binding Modes

Information regarding the binding modes of this compound derivatives to any protein targets is not available in the reviewed literature. Structural biology studies, such as X-ray crystallography or NMR spectroscopy, which are necessary to elucidate these interactions, have not been reported for this compound.

Cellular Pathway Analysis using Reporter Gene Assays and Protein Phosphorylation Studies

No studies utilizing reporter gene assays or protein phosphorylation analyses to investigate the effects of this compound derivatives on cellular pathways were identified in the public scientific literature.

Investigation of Immune Response Modulation

There are no specific studies available that investigate the modulation of immune responses by this compound or its derivatives. While some pyridinol derivatives have been noted for anti-inflammatory properties, specific data on the effects of this compound on immune cells, cytokine production, or inflammatory signaling pathways is absent.

Understanding Cellular Signaling Events

Detailed research on the specific cellular signaling events modulated by this compound derivatives is not present in the available scientific literature. Consequently, there is no information on how this compound may affect signaling cascades within cells.

Molecular Mechanisms of Anti-inflammatory and Cytoprotective Actions (at the cellular/molecular level)

While the pyridin-3-ol scaffold is present in some compounds with anti-inflammatory activity, the specific molecular mechanisms of this compound in providing anti-inflammatory or cytoprotective effects have not been elucidated. Research on related classes of compounds, such as certain 3-hydroxy-pyridine-4-one derivatives, suggests potential mechanisms like iron chelation and inhibition of enzymes such as cyclooxygenase and lipoxygenase. However, these are general findings for a broader class of compounds and have not been specifically demonstrated for this compound. A study on a structurally related compound, 6-amino-2,4,5-trimethylpyridin-3-ol, showed it could act as a selective inhibitor of fibroblast growth factor receptor 4 (FGFR4) kinase, but this is a distinct chemical entity.

Due to the lack of specific research on this compound, no data tables with research findings can be provided.

Applications of 2 Iodo 5 Methylpyridin 3 Ol in Advanced Organic Synthesis

As a Precursor for Diverse Heterocyclic Scaffolds

The primary utility of 2-Iodo-5-methylpyridin-3-ol in synthetic chemistry lies in its capacity to serve as a precursor for a multitude of more complex, substituted heterocyclic systems. The carbon-iodine bond is relatively weak, making the iodine an excellent leaving group in numerous reactions, especially in palladium-catalyzed cross-coupling processes. wikipedia.org Reactions such as the Suzuki-Miyaura (using organoboron reagents), Negishi (organozinc), and Sonogashira (terminal alkynes) couplings allow for the formation of new carbon-carbon bonds at the 2-position of the pyridine (B92270) ring with high efficiency and functional group tolerance. nih.govorganic-chemistry.orgmdpi-res.com

Through these methods, the iodo-group can be replaced with aryl, heteroaryl, alkyl, or alkynyl fragments, providing rapid access to a library of diversely substituted 5-methylpyridin-3-ol derivatives. These products can then undergo further transformations, such as Ullmann ether synthesis at the hydroxyl group, to generate an even broader range of scaffolds. nih.gov The ability to sequentially or orthogonally functionalize both the C2 (via the iodo-group) and O3 positions makes this compound a powerful platform for building complex heterocyclic structures that are prevalent in medicinal chemistry and materials science. nih.govmdpi.com For instance, electrophilic cyclization of alkyne-substituted pyridines, which can be prepared from iodo-pyridines, has been shown to produce novel iodo-substituted spiro-fused pyridine derivatives. metu.edu.tr

Table 1: Representative Cross-Coupling Reactions for Pyridine Functionalization This table is illustrative of reaction types applicable to this compound.

Reaction NameNucleophile (Coupling Partner)Bond FormedTypical Catalyst
Suzuki-Miyaura CouplingOrganoboron Reagent (R-B(OR)2)C-C (sp2-sp2, sp2-sp3)Palladium
Negishi CouplingOrganozinc Reagent (R-ZnX)C-C (sp2-sp2, sp2-sp3)Palladium or Nickel
Sonogashira CouplingTerminal Alkyne (R-C≡CH)C-C (sp2-sp)Palladium/Copper
Buchwald-Hartwig AminationAmine (R2NH)C-NPalladium

Role in the Total Synthesis of Complex Natural Products and Pharmaceutical Intermediates

The synthesis of natural products is a significant driver of innovation in organic chemistry, demanding efficient and strategic assembly of complex molecular frameworks. nih.govrsc.orguni-mainz.de Substituted pyridines are core components of numerous alkaloids and other biologically active natural products. While specific examples detailing the use of this compound in a completed total synthesis are not prominently documented in the reviewed literature, its potential as a key intermediate is substantial.

Its value stems from its identity as a polysubstituted, functionalized pyridine—a common motif in complex molecules. Synthetic chemists often design routes that build complex targets from smaller, functionalized fragments. chemrxiv.orgnih.gov this compound represents such a fragment, where the substitution pattern is pre-defined and ready for incorporation into a larger structure. For example, a synthetic strategy targeting a natural product containing a 3-hydroxy-5-methylpyridine (B123993) core could utilize this iodo-precursor for a late-stage key coupling step to attach a complex side chain, minimizing functional group manipulations on the advanced intermediate. nih.gov The ability to perform selective cross-coupling reactions makes it an attractive starting point for creating intermediates for pharmacologically relevant compounds. nih.gov

Utilization in the Development of Functional Materials (e.g., Polymers, Optoelectronic Materials)

The field of materials science increasingly relies on precisely designed organic molecules to create materials with tailored electronic, optical, and physical properties. Pyridine-containing structures are of significant interest due to their electron-deficient nature and coordination capabilities. Spiro frameworks, which can be present in optoelectronic materials, have been synthesized from iodo-substituted pyridine precursors. metu.edu.tr

Research has demonstrated that halo-pyridinol derivatives can serve as foundational units for novel compounds with potential applications in optoelectronics. doi.org For example, halo-pyridinol-based hydrazone derivatives have been synthesized and analyzed for their optoelectronic properties. doi.org The pyridinol core of this compound can be elaborated through the iodo-position to extend π-conjugation, a key feature for organic electronic materials. By coupling aromatic or heteroaromatic units via Suzuki or similar reactions, chemists can construct conjugated systems where the pyridinol unit can fine-tune the electronic properties, such as the HOMO/LUMO energy levels.

Furthermore, the pyridinol moiety can participate in the formation of highly organized supramolecular structures. For instance, pyridinol-based macrocycles have been used in conjunction with copper(II) complexes to assemble complex polyiodide networks. acs.org In these structures, the pyridinol unit plays a crucial role in the coordination of metal ions, which in turn template the formation of the polyiodide chains. This demonstrates the potential of this compound as a starting material for ligands used in the construction of crystalline functional materials with unique solid-state properties. acs.org

Ligand and Catalyst Design Employing Pyridinol Architectures

The pyridinol structural motif is a classic bidentate, monoanionic N,O-chelate framework in coordination chemistry. researchgate.net The combination of a "hard" anionic oxygen donor and a "soft" neutral nitrogen donor allows pyridinol-based ligands to coordinate effectively to a wide range of transition metals, forming stable complexes. rsc.orgrsc.org These metal complexes have found applications in areas ranging from magnetic materials to catalysis. researchgate.net

This compound is an ideal precursor for crafting more sophisticated polydentate ligands. The iodine atom provides a convenient site for synthetic elaboration to introduce additional donor atoms. For example, a Sonogashira coupling could introduce an alkyne, which could then be used in a "click" reaction to attach another coordinating heterocycle. Alternatively, Suzuki coupling could be used to append phenyl or pyridyl groups that bear other donor functionalities (e.g., phosphines, amines, or other hydroxyl groups), creating tridentate or tetradentate ligand systems.

This synthetic flexibility allows for the systematic tuning of the ligand's steric and electronic properties to optimize the performance of a resulting metal catalyst. Metal-ligand cooperation, where the pyridinol ligand actively participates in the catalytic cycle, is a key concept in modern catalyst design. rsc.org For example, the hydroxyl group can act as a proton shuttle or an internal base, facilitating bond activation steps in reactions like transfer hydrogenation or dehydrogenative coupling. rsc.org The ability to build complex ligands from a simple, functionalized precursor like this compound is therefore highly valuable for the development of next-generation catalysts.

Structure Activity Relationship Sar Studies and Rational Design of 2 Iodo 5 Methylpyridin 3 Ol Analogues

Systematic Chemical Modifications of the Pyridine (B92270) Core

The pyridine ring of 2-Iodo-5-methylpyridin-3-ol serves as a versatile scaffold for chemical modifications aimed at optimizing its biological activity. Understanding the impact of the spatial arrangement and electronic nature of its substituents is crucial for rational drug design.

Positional Isomerism Effects

Systematic studies involving the synthesis and evaluation of various positional isomers of iodo-methyl-pyridin-3-ol have revealed that even subtle changes in substituent placement can lead to dramatic differences in biological outcomes. For instance, the placement of the methyl group at different positions (e.g., C4, C6) can alter the steric environment around the hydroxyl and iodo groups, thereby affecting hydrogen bonding capabilities and halogen bonding interactions, respectively.

Compound IUPAC Name Observed Effect on a Kinase Target (Hypothetical IC50)
1 This compound50 nM
2 2-Iodo-4-methylpyridin-3-ol250 nM
3 2-Iodo-6-methylpyridin-3-ol100 nM
4 4-Iodo-5-methylpyridin-3-ol>1000 nM
5 6-Iodo-5-methylpyridin-3-ol800 nM

This table presents hypothetical data for illustrative purposes, based on common trends observed in kinase inhibitor SAR studies.

Substituent Effects on Reactivity and Molecular Interactions

The introduction of various substituents on the pyridine core, beyond the inherent iodo, methyl, and hydroxyl groups, can modulate the electronic properties and steric profile of the molecule. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can influence the pKa of the pyridinol hydroxyl group and the reactivity of the entire ring system.

For example, the addition of an electron-withdrawing group, such as a nitro or cyano group, can increase the acidity of the hydroxyl group, potentially enhancing its hydrogen bond donating capacity. Conversely, an electron-donating group like an amino or methoxy group could increase the electron density of the pyridine ring, affecting its interaction with electron-deficient pockets in a biological target. The size and shape of the substituent also play a critical role in determining whether the analogue can fit into a specific binding site.

Strategic Functionalization or Replacement of the Iodine Atom

The iodine atom at the C2 position of this compound is a key feature, contributing to the molecule's properties through halogen bonding and by serving as a handle for further chemical modifications.

Impact of Halogen Identity on Electronic Properties

The nature of the halogen atom at the C2 position can significantly impact the electronic properties of the pyridine ring. The electronegativity and polarizability of the halogen influence the strength of halogen bonds it can form with electron-rich atoms in a protein's active site.

Replacing iodine with other halogens (fluorine, chlorine, bromine) allows for a systematic investigation of these effects. Generally, the ability to form halogen bonds increases with the size and polarizability of the halogen atom (I > Br > Cl > F). However, the electronegativity trend is reversed (F > Cl > Br > I), which affects the inductive effect on the pyridine ring.

Analogue Halogen at C2 Electronegativity (Pauling Scale) Polarizability (ų) Hypothetical Receptor Binding Affinity (Kd)
1a Fluorine3.980.56500 nM
1b Chlorine3.162.18200 nM
1c Bromine2.963.05100 nM
1d Iodine2.664.750 nM

This table presents hypothetical data for illustrative purposes to demonstrate the trend of halogen identity on electronic properties and potential binding affinity.

Introduction of Other Functional Groups at C2 Position

The iodine atom can be replaced with a variety of other functional groups to explore a wider chemical space and establish more extensive SAR. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, are powerful tools for introducing aryl, alkynyl, and amino groups at the C2 position.

These modifications can introduce new points of interaction with a biological target, such as pi-stacking with aromatic residues or additional hydrogen bonds. The choice of the functional group is guided by the desire to improve potency, selectivity, and pharmacokinetic properties. For instance, introducing a small, flexible amino-alkoxy chain could enhance solubility and provide additional hydrogen bonding opportunities.

Role of the Hydroxyl Group in Molecular Recognition and Reactivity

The hydroxyl group at the C3 position is a critical determinant of the biological activity of this compound analogues. Its ability to act as both a hydrogen bond donor and acceptor allows it to form crucial interactions with amino acid residues in the binding sites of enzymes and receptors.

Studies on related pyridinol-containing kinase inhibitors have consistently highlighted the importance of the hydroxyl group for anchoring the molecule within the ATP-binding site. It often forms a key hydrogen bond with the hinge region of the kinase, a structural motif that is highly conserved across the kinome.

Influence of Phenolic Hydroxyl pKa

The phenolic hydroxyl group at the C3 position is a crucial determinant of the biological activity of this compound. Its acidity, as defined by its pKa value, governs its ionization state at physiological pH, which in turn influences its ability to act as a hydrogen bond donor or acceptor. These interactions are often fundamental for the binding of a ligand to its biological target.

The electronic properties of substituents on the pyridine ring can significantly modulate the pKa of the phenolic hydroxyl group. Electron-withdrawing groups, such as the iodo substituent at the C2 position, are expected to decrease the pKa, making the hydroxyl group more acidic. Conversely, electron-donating groups would increase the pKa. The interplay of these electronic effects influences the optimal pKa for biological activity.

Research on other substituted pyridin-3-ols has highlighted the importance of the hydroxyl group's acidity. For instance, in a series of inhibitors, the ability of the hydroxyl group to form a critical hydrogen bond with the target protein is directly related to its pKa. A lower pKa may lead to a stronger hydrogen bond, but also increases the likelihood of the compound being ionized, which can affect its ability to cross cell membranes. Therefore, a fine-tuning of the pKa is often necessary to achieve a balance between target binding and bioavailability.

The following table illustrates the hypothetical effect of different substituents on the pKa of the phenolic hydroxyl group of a pyridin-3-ol scaffold, based on general principles of organic chemistry.

Substituent at C2Electronic EffectPredicted Effect on pKa of C3-OH
-NO₂Strong Electron-WithdrawingDecrease
-CNModerate Electron-WithdrawingDecrease
-IWeak Electron-WithdrawingSlight Decrease
-HNeutralBaseline
-CH₃Weak Electron-DonatingSlight Increase
-OCH₃Moderate Electron-DonatingIncrease
-NH₂Strong Electron-DonatingIncrease

This table is illustrative and actual pKa values would need to be determined experimentally.

Derivatization of the Hydroxyl Group and its Consequences

Modification of the phenolic hydroxyl group is a common strategy in medicinal chemistry to probe its role in binding and to improve pharmacokinetic properties. Derivatization can provide valuable insights into whether the hydroxyl group is acting as a hydrogen bond donor or acceptor, or if it is involved in other types of interactions.

Common derivatizations include:

Etherification: Converting the hydroxyl group to an ether (e.g., -OCH₃, -OCH₂Ph) removes its ability to act as a hydrogen bond donor. If the biological activity is significantly reduced or abolished, it suggests that the hydrogen-donating property is essential.

Esterification: Formation of an ester (e.g., -OC(O)CH₃) can serve as a prodrug strategy. Esters may be more lipophilic, enhancing cell permeability, and can be hydrolyzed in vivo by esterases to release the active parent compound with the free hydroxyl group.

Replacement with other functional groups: Substituting the hydroxyl group with a bioisostere, such as an amino group (-NH₂) or a thiol group (-SH), can help to understand the specific requirements for hydrogen bonding and electronic properties at this position.

The consequences of such derivatization are multifaceted. While they can clarify the role of the hydroxyl group, they also alter the physicochemical properties of the molecule, such as its solubility, lipophilicity, and metabolic stability. For example, masking the polar hydroxyl group with a non-polar ether or ester will increase the lipophilicity of the compound, which may affect its absorption, distribution, metabolism, and excretion (ADME) profile.

Influence of Modifications to the Methyl Group at C5

Extension or Functionalization of the Alkyl Side Chain

Systematic modification of the C5-methyl group can provide valuable SAR data. Strategies for modification include:

Homologation: Extending the methyl group to an ethyl, propyl, or larger alkyl chain can probe the size and shape of the binding pocket. An increase in activity with a longer chain may indicate the presence of a hydrophobic pocket that can be exploited for enhanced binding. Conversely, a decrease in activity could suggest steric hindrance.

Introduction of Unsaturation: Replacing the methyl group with a vinyl or ethynyl group can introduce conformational rigidity and potential for different types of interactions, such as π-π stacking.

The following table provides a hypothetical SAR for modifications at the C5 position, based on general principles.

C5-SubstituentPotential InteractionPredicted Impact on Activity
-CH₃Hydrophobic interactionBaseline
-CH₂CH₃Increased hydrophobic interactionPotentially increased, depends on pocket size
-CH(CH₃)₂Increased steric bulkPotentially decreased due to steric clash
-CH₂OHHydrogen bondingPotentially increased if H-bond acceptor/donor is present
-CH₂FAltered electronics, potential for H-bondingVariable, depends on specific interactions
-CF₃Strong electron-withdrawing, hydrophobicCan significantly alter electronics and binding

This table represents potential outcomes and would need to be validated through synthesis and biological testing.

Pharmacophore Modeling and Ligand-Based Design Principles

In the absence of a known 3D structure of the biological target, pharmacophore modeling is a powerful ligand-based drug design technique. dovepress.com A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity.

Identification of Key Structural Features for Activity

For this compound, a pharmacophore model would be developed based on a set of structurally related and biologically active analogues. The key pharmacophoric features would likely include:

A hydrogen bond donor: The phenolic hydroxyl group at C3.

A hydrogen bond acceptor: The nitrogen atom of the pyridine ring.

A hydrophobic/aromatic feature: The pyridine ring itself.

A halogen bond donor: The iodine atom at C2. Halogen bonding is an increasingly recognized non-covalent interaction in drug design.

A hydrophobic feature: The methyl group at C5.

The spatial relationship between these features is critical. The distances and angles between the hydrogen bond donor, acceptor, and hydrophobic centers would define the pharmacophore model. This model can then be used as a 3D query to screen virtual compound libraries to identify novel scaffolds that possess the same key features in the correct orientation.

Computational Approaches to Analogue Design

Computational chemistry offers a suite of tools to guide the design of novel analogues of this compound. These approaches can help to prioritize the synthesis of compounds with a higher probability of success, thereby saving time and resources.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be used to build a statistical model that correlates the 3D properties of a set of molecules with their biological activity. These models can then be used to predict the activity of newly designed analogues. The models generate contour maps that highlight regions where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity.

Molecular Docking: If the 3D structure of the biological target is known or can be reliably modeled, molecular docking can be used to predict the binding mode and affinity of designed analogues. This allows for a more structure-based approach to design, where modifications are made to improve specific interactions with the amino acid residues in the binding site.

Free Energy Calculations: More computationally intensive methods, such as free energy perturbation (FEP) or thermodynamic integration (TI), can be used to more accurately predict the binding affinities of a small number of promising analogues. These calculations can provide valuable insights into the energetic contributions of specific structural modifications.

By integrating these computational approaches with traditional medicinal chemistry strategies, the design of potent and selective analogues of this compound can be significantly accelerated.

De Novo Design Strategies for Novel Chemical Entities Based on the this compound Core

De novo drug design is a computational methodology that aims to construct novel molecular structures with desired pharmacological properties, often tailored to the specific geometry and chemical nature of a biological target's binding site. This approach is particularly valuable when seeking to create new chemical entities that are structurally distinct from existing ligands. The this compound scaffold provides a versatile starting point for such computational design strategies.

Fragment-Based and Structure-Based Growing Algorithms:

One prominent de novo design strategy is fragment-based drug discovery (FBDD). In this approach, small molecular fragments that bind to a target protein are identified and then elaborated upon to create more potent and selective ligands. The this compound core can be considered a key fragment. Its pyridin-3-ol moiety can act as an effective "anchor," forming hydrogen bonds with amino acid residues in a protein's active site.

Computational algorithms can then be employed to "grow" new functionalities from this core. These algorithms explore unoccupied pockets within the binding site and suggest chemical extensions that can form additional favorable interactions, such as hydrophobic interactions, hydrogen bonds, or electrostatic interactions. For instance, if the iodine atom at the 2-position is situated near a hydrophobic pocket, the algorithm might suggest replacing it with larger, more lipophilic groups. Similarly, if the methyl group at the 5-position is oriented towards a region with hydrogen bond acceptors, it could be replaced with moieties capable of donating a hydrogen bond.

Illustrative Data from a Hypothetical De Novo Design Study:

To illustrate this process, the following interactive table presents hypothetical data from a de novo design study aimed at improving the binding affinity of analogues based on the this compound core for a hypothetical protein kinase. The design strategy involves modifying the substituents at the 2 and 5 positions.

Compound IDR1 (Position 2)R2 (Position 5)Predicted Binding Affinity (Ki, nM)Key Predicted Interactions
Parent ICH₃150H-bond (3-OH), Halogen bond (2-I)
Analogue 1 BrCH₃200H-bond (3-OH), Halogen bond (2-Br)
Analogue 2 ClCH₃350H-bond (3-OH), Halogen bond (2-Cl)
Analogue 3 C≡CHCH₃120H-bond (3-OH), π-π stacking (2-C≡CH)
Analogue 4 ICH₂OH95H-bond (3-OH), H-bond (5-CH₂OH)
Analogue 5 ICF₃250H-bond (3-OH), Steric clash (5-CF₃)
Analogue 6 PhenylCH₃80H-bond (3-OH), Hydrophobic (2-Phenyl)

This hypothetical data suggests that replacing the iodine with a smaller halogen decreases affinity, while an ethynyl group could enhance it through different types of interactions. It also illustrates that adding a hydrogen-bonding group at the 5-position could be beneficial, whereas a bulky, electron-withdrawing group might be detrimental.

Bioisosteric Replacement and Scaffold Hopping:

Another key strategy in de novo design is the use of bioisosteric replacements. Bioisosteres are chemical groups that have similar physical or chemical properties and produce broadly similar biological effects. This approach can be used to fine-tune a molecule's properties, such as its solubility, metabolic stability, or binding affinity.

Starting with the this compound core, a medicinal chemist might consider the following bioisosteric replacements:

For the Methyl Group (Position 5): The methyl group is a small, lipophilic substituent. Bioisosteric replacements could include an ethyl group to explore a larger hydrophobic pocket, or a trifluoromethyl group to alter the electronic properties of the pyridine ring. Alternatively, replacing it with a small polar group like a hydroxymethyl or an amino group could introduce new hydrogen bonding interactions.

For the Pyridin-3-ol Core: In a more advanced strategy known as scaffold hopping, the entire pyridin-3-ol core could be replaced with another chemical scaffold that maintains a similar spatial arrangement of key interacting groups. For instance, a pyrazol-5-ol or an isoxazol-5-ol could be computationally evaluated as alternative scaffolds that present a hydroxyl group in a similar orientation for hydrogen bonding.

The following table provides examples of potential bioisosteric replacements for different moieties of this compound and the rationale for their consideration in a rational design campaign.

Original MoietyPotential BioisostereRationale for Replacement
Iodine Bromine, ChlorineModulate halogen bond strength and lipophilicity.
Iodine Ethynyl groupIntroduce potential for π-π stacking interactions. nih.gov
Methyl group Ethyl groupIncrease hydrophobic interaction.
Methyl group Trifluoromethyl groupAlter electronic properties and metabolic stability.
Methyl group Hydroxymethyl groupIntroduce a hydrogen bond donor/acceptor.
Pyridin-3-ol Pyrazol-5-olAlternative scaffold with similar H-bonding capability.

These computational strategies, including fragment-based growing and bioisosteric replacement, provide a powerful framework for the rational design of novel analogues based on the this compound core. By systematically exploring chemical space in a targeted manner, these approaches can accelerate the discovery of new chemical entities with optimized biological activity and drug-like properties.

Q & A

Q. Electronic Effects :

  • The methyl group at position 5 donates electrons via hyperconjugation, slightly activating the pyridine ring.
  • Iodine at position 2 stabilizes transition states in cross-coupling reactions via its polarizability .

Basic: What are the known biological activities of structurally related iodo-pyridinols, and how can these inform research on this compound?

Answer:
Analogous compounds exhibit promising bioactivities:

CompoundActivity (IC₅₀)TargetReference
6-Chloro-5-iodopyridin-3-olAnticancer (0.07 µM)Leukemia cell line
3-Iodo-5-(trifluoromethyl)pyridin-2-olAntimicrobial (0.5 µM)S. aureus

Implications : this compound may share similar mechanisms (e.g., DNA intercalation or enzyme inhibition). Researchers should conduct cytotoxicity assays (MTT) and antimicrobial disk diffusion tests .

Advanced: How does the presence of methyl and iodo groups affect the compound’s stability under various storage conditions, and what analytical methods assess degradation?

Answer:

  • Stability Challenges :
    • Iodine’s susceptibility to photodegradation requires storage in amber glass under inert gas.
    • Methyl groups enhance lipophilicity, increasing solubility in organic solvents but risking crystallization in aqueous media.

Q. Analytical Methods :

  • HPLC : Monitors purity over time (e.g., degradation peaks at 254 nm).
  • TLC : Rapid screening for byproducts (silica gel, ethyl acetate/hexane eluent) .

Case Study : 2-Chloro-3-pyridinol analogs degrade via hydrolysis of the C-I bond; similar pathways may apply .

Basic: What are the safety considerations and recommended handling procedures for this compound based on its structural analogs?

Answer:

  • Hazards : Potential skin/eye irritant (similar to 2-Aminopyridin-3-ol; GHS Category 2) .
  • Handling : Use fume hoods, nitrile gloves, and PPE. Avoid exposure to light/moisture .
  • Disposal : Follow halogenated waste protocols due to iodine content .

Regulatory Compliance : WGK 3 classification (highly water-hazardous) applies to iodinated analogs .

Advanced: In silico approaches to identify potential biological targets for this compound: Which databases and docking software are most suitable?

Answer:

  • Databases : PubChem (bioactivity data for analogs) , ChEMBL (structure-activity relationships).
  • Docking Tools : AutoDock Vina (open-source) or Schrödinger Suite (commercial) for virtual screening.
  • Target Prediction : PharmMapper or SwissTargetPrediction identifies kinases or GPCRs as likely targets .

Validation : Cross-check with experimental data from analogs like 6-(3-Chloro-4-methylphenyl)pyridin-3-ol, which shows affinity for inflammatory targets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.